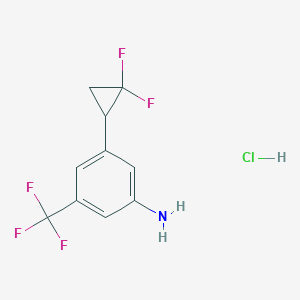

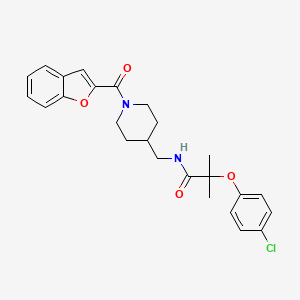

3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)aniline;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

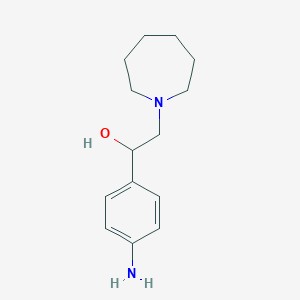

3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)aniline;hydrochloride, also known as DFTZ, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin and leptin signaling pathways.

Scientific Research Applications

Synthetic Chemistry Applications

The compound has been utilized in the synthesis of novel pesticides, such as Bistrifluron, showcasing potent growth-retarding activity against pests. The synthesis involves a series of reactions starting from 3,5-bis-(trifluoromethyl)benzene, leading to the creation of 2-chloro-3,5-bis-(trifluoromethyl)aniline, which is then reacted with 2,6-Difluorobenzamide to produce Bistrifluron with a yield of 93.5% (Liu An-chan, 2015).

Material Science Applications

In the realm of materials science, the compound has contributed to the development of fluorinated polyimides (PIs) with improved optical and dielectric properties. The study by Jang et al. explores the effects of the trifluoromethyl group and ether group on the optical properties of PIs, highlighting the importance of these groups in enhancing the thermal stability and lowering the color intensity of the PIs (Jang et al., 2007).

Pharmacological Research

While explicit studies on pharmacological applications of the specific compound were not identified within the provided constraints, related compounds with trifluoromethyl groups are noted for their bioisosteric properties. For instance, the difluoromethyl group is considered a lipophilic hydrogen bond donor and acts as a bioisostere for hydroxyl, thiol, or amine groups, offering insights into drug design and synthesis (Zafrani et al., 2017).

properties

IUPAC Name |

3-(2,2-difluorocyclopropyl)-5-(trifluoromethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F5N.ClH/c11-9(12)4-8(9)5-1-6(10(13,14)15)3-7(16)2-5;/h1-3,8H,4,16H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBCFUZCQNCZDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=CC(=CC(=C2)N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF5N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2-Difluorocyclopropyl)-5-(trifluoromethyl)aniline;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methoxyethyl)decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride](/img/structure/B2897433.png)

![1-allyl-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2897434.png)

![2-[4-(3-Hydroxypyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2897448.png)

![6-Methyl-2-[[1-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2897450.png)